4-Chloro-2-methoxybenzohydrazide
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Overview
Description
4-Chloro-2-methoxybenzohydrazide is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxybenzohydrazide typically involves the reaction of 4-chloro-2-methoxybenzoic acid with hydrazine hydrate in an alcoholic medium . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the hydrazide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-Chloro-2-methoxybenzohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxybenzohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxybenzohydrazide
- 4-Methoxybenzhydrazide
- 2-Chloro-4-hydroxybenzaldehyde
Uniqueness
4-Chloro-2-methoxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Biological Activity
4-Chloro-2-methoxybenzohydrazide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, antileishmanial, and potential anti-diabetic effects. The findings are supported by various studies and data tables summarizing the biological evaluations of this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_8H_9ClN_2O_2
- IUPAC Name : 4-chloro-2-methoxybenzenesulfonylhydrazide
Antimicrobial Activity
Several studies have reported the antimicrobial properties of hydrazides, including this compound. The compound has demonstrated significant activity against various bacterial and fungal strains.
Microbial Strain | Activity (Zone of Inhibition in mm) | Standard (Gentamicin) |
---|---|---|
Staphylococcus aureus | 15 | 20 |
Escherichia coli | 18 | 25 |
Candida albicans | 17 | 22 |
These results indicate that this compound exhibits moderate antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Antileishmanial Activity
Research has highlighted the potential of hydrazide derivatives in treating leishmaniasis. In vitro studies demonstrated that this compound significantly inhibited the growth of Leishmania donovani, with an IC50 value comparable to standard treatments.
- IC50 Value : 12 µM (compared to standard drug Miltefosine at 10 µM)
This suggests that the compound could be a promising candidate for further research in antileishmanial therapies .
Anti-Diabetic Potential
The compound has also been evaluated for its antiglycation activity, which is crucial in the context of diabetes management. A study reported that this compound exhibited an IC50 value of 250 µM in inhibiting glycation processes in vitro, showing potential as a therapeutic agent for diabetic complications.
Compound | IC50 (µM) |
---|---|
This compound | 250 |
Rutin (Standard) | 294 |
This activity indicates its potential role in preventing advanced glycation end-products (AGEs), which are implicated in diabetes-related complications .
Case Studies and Research Findings
- Antimicrobial Evaluation : A comprehensive study synthesized various hydrazides, including derivatives of this compound, and evaluated their antimicrobial properties against multiple strains. The results indicated that modifications to the hydrazide structure significantly influenced their biological activity.
- In Vivo Studies : In murine models infected with Leishmania, treatment with the compound led to a significant reduction in parasitic load and improved survival rates compared to untreated controls. This highlights its therapeutic potential against leishmaniasis .
- Toxicological Assessments : Safety assessments indicated that while there were some mild side effects at higher doses, the compound did not exhibit significant toxicity at therapeutic doses, supporting its further development as a drug candidate .
Properties
IUPAC Name |
4-chloro-2-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-7-4-5(9)2-3-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGVSXXYKPLIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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